Cas no 1235097-41-2 (N-(3-methyl-1,2,4-oxadiazol-5-yl)methyl-4-phenylbutanamide)

N-(3-methyl-1,2,4-oxadiazol-5-yl)methyl-4-phenylbutanamide structure
1235097-41-2 structure
Product Name:N-(3-methyl-1,2,4-oxadiazol-5-yl)methyl-4-phenylbutanamide
CAS No:1235097-41-2
Molecular Formula:C14H17N3O2
Molecular Weight:259.303683042526
CID:6343411
PubChem ID:49722197

N-(3-methyl-1,2,4-oxadiazol-5-yl)methyl-4-phenylbutanamide Properties

Names and Identifiers

    • N-(3-methyl-1,2,4-oxadiazol-5-yl)methyl-4-phenylbutanamide
    • N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-phenylbutanamide
    • AKOS024526135
    • 1235097-41-2
    • VU0526867-1
    • N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4-phenylbutanamide
    • F5871-2022
    • InChIKey: FPTQELCVWCJYAD-UHFFFAOYSA-N
    • Inchi: 1S/C14H17N3O2/c1-11-16-14(19-17-11)10-15-13(18)9-5-8-12-6-3-2-4-7-12/h2-4,6-7H,5,8-10H2,1H3,(H,15,18)
    • SMILES: O=C(CCCC1C=CC=CC=1)NCC1=NC(C)=NO1

Computed Properties

  • Exact Mass: 259.132076794g/mol
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Rotatable Bond Count: 6
  • Monoisotopic Mass: 259.132076794g/mol
  • Heavy Atom Count: 19
  • Complexity: 280
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 1.9
  • Topological Polar Surface Area: 68Ų

N-(3-methyl-1,2,4-oxadiazol-5-yl)methyl-4-phenylbutanamide Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
Life Chemicals
F5871-2022-2μmol
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-phenylbutanamide
1235097-41-2
2μmol
$85.5 2023-09-09

N-(3-methyl-1,2,4-oxadiazol-5-yl)methyl-4-phenylbutanamide Related Literature

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